molecular formula C11H11Cl3O3 B092666 tert-Butyl 2,4,5-trichlorophenyl carbonate CAS No. 16965-08-5

tert-Butyl 2,4,5-trichlorophenyl carbonate

Cat. No.: B092666
CAS No.: 16965-08-5
M. Wt: 297.6 g/mol
InChI Key: LJFPGBIHDPZHIN-UHFFFAOYSA-N
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Description

tert-Butyl 2,4,5-trichlorophenyl carbonate: is an organic compound with the molecular formula C₁₁H₁₁Cl₃O₃ and a molecular weight of 297.56 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 2,4,5-trichlorophenyl carbonate” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,4,5-trichlorophenyl carbonate can be synthesized from phosgene in a two-stage process . The first stage involves the reaction of phosgene with 2,4,5-trichlorophenol to form 2,4,5-trichlorophenyl chloroformate. In the second stage, this intermediate reacts with tert-butyl alcohol in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same two-stage process described above. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including substitution reactions. It reacts cleanly with amino acids in the presence of bases to form N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol .

Common Reagents and Conditions: Common reagents used in reactions with this compound include bases such as triethylamine. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .

Major Products: The major products formed from reactions involving this compound include N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol .

Properties

IUPAC Name

tert-butyl (2,4,5-trichlorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPGBIHDPZHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066140
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16965-08-5
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-Butyl 2,4,5-trichlorophenyl carbonate
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-butyl 2,4,5-trichlorophenyl carbonate
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Record name TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE
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Synthesis routes and methods

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of tert-Butyl 2,4,5-trichlorophenyl carbonate in peptide chemistry?

A1: this compound serves as a reagent for introducing the Boc protecting group to amines. [] This protection is crucial in peptide synthesis to prevent unwanted side reactions with the amine group during multistep synthesis. The Boc group can be later removed under specific conditions to yield the free amine.

Q2: How is this compound synthesized?

A2: The synthesis involves a two-step process. [] First, 2,4,5-trichlorophenol reacts with phosgene to produce 2,4,5-trichlorophenyl chloroformate. Subsequently, this intermediate is treated with tert-butanol and quinoline in dichloromethane to yield this compound.

Q3: What is the reported melting point of this compound?

A3: The literature reports a melting point range of 67-68.5 °C for this compound. [] This information is helpful for identifying the compound and assessing its purity.

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